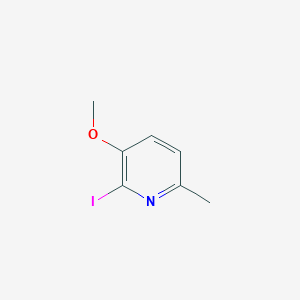

2-Iodo-3-methoxy-6-methylpyridine

Description

Properties

IUPAC Name |

2-iodo-3-methoxy-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXKVVOVXBQKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467311 | |

| Record name | 2-IODO-3-METHOXY-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154497-82-2 | |

| Record name | 2-IODO-3-METHOXY-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Pyridine Chemistry

Halogenated pyridines are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of a halogen atom onto the pyridine (B92270) ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. The position and nature of the halogen, along with other substituents, allow for fine-tuning of these characteristics.

2-Iodo-3-methoxy-6-methylpyridine belongs to this important class of compounds. The presence of an iodine atom at the 2-position is particularly noteworthy. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom a good leaving group in various nucleophilic substitution and cross-coupling reactions. This inherent reactivity is a key feature that synthetic chemists exploit.

The synthesis of this compound is typically achieved through the iodination of 3-methoxy-6-methylpyridine. A common method involves the reaction of 3-methoxy-6-methylpyridine with potassium iodide and iodine in a suitable solvent like tetrahydrofuran (B95107). nih.govnih.gov This reaction leads to the selective introduction of an iodine atom at the 2-position of the pyridine ring. nih.gov

Significance As a Synthetic Intermediate in Advanced Organic Synthesis

Direct Iodination Strategies

Direct iodination focuses on the introduction of an iodine atom onto the pyridine ring of a suitable precursor in a single step. This approach is valued for its atom economy and straightforward nature.

Reaction with Iodine and Potassium Iodide in Aqueous Media

A prominent method for the synthesis of this compound involves the direct iodination of 3-methoxy-6-methylpyridine. nih.gov This reaction is typically carried out in a solution containing tetrahydrofuran (THF) and water. nih.gov The iodinating agent is a mixture of molecular iodine (I₂) and potassium iodide (KI). nih.gov

In a typical procedure, 3-methoxy-6-methylpyridine is dissolved in a THF-water mixture. nih.gov A solution of iodine and potassium iodide in water is then added, and the reaction is allowed to proceed at room temperature for an extended period, often around 72 hours. nih.gov The reaction mixture is subsequently treated with a solution of sodium thiosulfate (B1220275) to quench any remaining iodine. nih.gov The desired product, this compound, precipitates as a solid and can be isolated by filtration. nih.gov This method has been reported to produce the target compound in high yields, with one study documenting a yield of 89.7%. nih.gov

Table 1: Reaction Parameters for Direct Iodination

| Parameter | Value |

|---|---|

| Starting Material | 3-methoxy-6-methylpyridine |

| Reagents | Iodine (I₂), Potassium Iodide (KI) |

| Solvent | Tetrahydrofuran (THF), Water |

| Reaction Time | 72 hours |

| Work-up | Sodium thiosulfate solution |

| Reported Yield | 89.7% nih.gov |

Role of Bicarbonate Additives in Iodination Protocols

The efficiency and selectivity of the direct iodination process can be influenced by the addition of a mild base. Sodium bicarbonate (NaHCO₃) is a commonly used additive in these protocols. nih.gov The presence of sodium bicarbonate helps to neutralize any acidic byproducts that may form during the reaction, thereby preventing potential side reactions and decomposition of the starting material or product. nih.gov In the synthesis of this compound, sodium bicarbonate is added to the initial solution of 3-methoxy-6-methylpyridine in THF and water before the introduction of the iodine and potassium iodide solution. nih.gov This addition contributes to the high yield and clean formation of the desired 2-iodo-substituted product. nih.gov

Precursor-Based Synthetic Routes

An alternative to direct iodination involves the use of precursors that are already functionalized, allowing for a more controlled and often regioselective introduction of the iodine atom.

Derivation from 3-Methoxy-6-methylpyridine

The synthesis of this compound directly from 3-methoxy-6-methylpyridine is a prime example of a precursor-based route that utilizes direct iodination. nih.gov In this specific case, the electronic properties of the methoxy (B1213986) and methyl groups on the pyridine ring direct the incoming iodine atom to the C2 position. The methoxy group at the 3-position is an ortho-para director, and the methyl group at the 6-position provides some steric hindrance, favoring substitution at the less hindered ortho position, which is C2. This inherent directing effect of the substituents on the precursor molecule is a key factor in the successful and high-yielding synthesis of the target compound. nih.gov

Iodination of Pyridine N-Oxides and Subsequent Deoxygenation

Another powerful strategy for the synthesis of 2-iodopyridines involves the use of pyridine N-oxide intermediates. The N-oxide group significantly alters the electronic properties of the pyridine ring, activating it towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. scripps.edu This allows for the iodination of the pyridine ring under different conditions than the parent pyridine.

While specific examples for the direct iodination of 3-methoxy-6-methylpyridine N-oxide are not detailed in the provided search results, the general principle involves the initial oxidation of the pyridine to its N-oxide. This can be followed by an iodination step. A crucial final step in this synthetic sequence is the deoxygenation of the N-oxide to restore the pyridine ring. semanticscholar.orgorganic-chemistry.org Various reagents can be employed for this deoxygenation, including palladium-based catalysts. organic-chemistry.org This two-step approach of oxidation-iodination-deoxygenation provides an alternative pathway to access 2-iodinated pyridines that may be advantageous for substrates that are not amenable to direct iodination. semanticscholar.org

Chemo- and Regioselective Synthesis Approaches

The synthesis of this compound from 3-methoxy-6-methylpyridine is an excellent illustration of a chemo- and regioselective reaction. nih.gov

Chemoselectivity: The reaction conditions are mild enough to selectively introduce an iodine atom without affecting the methoxy and methyl groups already present on the pyridine ring.

Regioselectivity: The substitution occurs specifically at the C2 position of the pyridine ring. nih.gov This high degree of regioselectivity is governed by the directing effects of the existing substituents. The electron-donating methoxy group at the C3 position strongly activates the ortho-positions (C2 and C4) towards electrophilic substitution. However, the position C2 is favored over C4. This selectivity ensures the formation of the desired isomer, this compound, as the major product. nih.gov The reaction of 3-methoxy-6-methylpyridine with potassium iodide and iodine in the presence of sodium bicarbonate leads to the specific iodo-substitution at the 2-position of the pyridine ring. nih.gov

Advanced Reactivity and Transformation Mechanisms of 2 Iodo 3 Methoxy 6 Methylpyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, especially using palladium, provides a powerful toolkit for the functionalization of halo-pyridines. The high reactivity of the C(sp²)–I bond in 2-Iodo-3-methoxy-6-methylpyridine makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling transformations. These reactions are fundamental in medicinal chemistry and materials science for assembling complex molecular frameworks from readily available building blocks.

Palladium-catalyzed reactions are central to modern organic synthesis due to their efficiency, functional group tolerance, and predictable reactivity. researchgate.net For a substrate like this compound, the electron-rich nature of the pyridine (B92270) ring, further enhanced by the methoxy (B1213986) and methyl substituents, influences the oxidative addition step, which is often the rate-determining part of the catalytic cycle. The general reactivity for halide leaving groups in these couplings is I > Br > Cl > F. mdpi.com

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organic halide or triflate. beilstein-journals.orgresearchgate.net This reaction is prized for its mild conditions, the commercial availability and low toxicity of boronic acids, and its tolerance of a wide array of functional groups. acs.orgwikipedia.org For this compound, a Suzuki-Miyaura coupling would involve its reaction with a suitable boronic acid or ester in the presence of a palladium catalyst and a base to yield a 2-aryl- or 2-vinyl-3-methoxy-6-methylpyridine derivative. The process is instrumental in the synthesis of biaryl and heterobiaryl compounds, which are common motifs in pharmacologically active molecules. wikipedia.orgfishersci.itnih.gov

Research on analogous systems, such as the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, demonstrates the feasibility and conditions for such transformations on substituted pyridine rings. researchgate.net Typically, a catalyst system like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is used with a base like potassium phosphate (B84403) (K₃PO₄) in a solvent mixture such as 1,4-dioxane (B91453) and water. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions of a Substituted Halopyridine with Arylboronic Acids researchgate.net The following data represents the coupling of 5-bromo-2-methylpyridin-3-amine, an analogous substrate to this compound, illustrating typical reaction parameters and outcomes.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 81 |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 78 |

| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 72 |

| 5 | 2,4-Difluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 69 |

The Mizoroki-Heck reaction provides a direct method for the arylation or vinylation of alkenes, forming a new C-C bond at an unsaturated carbon. researchgate.net The reaction couples an organic halide with an alkene under the influence of a palladium catalyst and a base. chinesechemsoc.org For this compound, a Heck reaction would enable the introduction of various alkenyl substituents at the 2-position of the pyridine ring. The reaction typically proceeds with high stereoselectivity, yielding the trans isomer of the product. chinesechemsoc.org

Catalytic systems often involve a palladium(II) source like Palladium(II) acetate (B1210297) (Pd(OAc)₂) and a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA) in a polar solvent like N,N-Dimethylformamide (DMF). chinesechemsoc.orgresearchgate.net The reaction scope is broad, accommodating both electron-rich and electron-poor olefins, which are converted smoothly into the corresponding substituted products. researchgate.net

Table 2: Representative Heck Coupling Reactions of Aryl Halides with Alkenes researchgate.netchinesechemsoc.org The following data illustrates typical conditions for the Heck reaction, showing the coupling of various aryl halides with styrene, which are applicable to iodo-pyridines like this compound.

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 2 | 95 |

| 2 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 |

| 3 | 4-Iodoanisole | n-Butyl acrylate | Pd(OAc)₂ (1) | K₂CO₃ | DMF | 100 | 5 | 93 |

| 4 | 1-Iodonaphthalene | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 3 | 90 |

| 5 | 3-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (1) | K₂CO₃ | DMF | 100 | 6 | 85 |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. researchgate.net This transformation has become a primary method for synthesizing arylamines, which are prevalent in pharmaceuticals. chinesechemsoc.orgacs.org Applying this reaction to this compound allows for the direct introduction of primary or secondary amine functionalities at the 2-position.

The coupling of halo-pyridines can present challenges, such as the potential for the pyridine nitrogen to coordinate with the palladium catalyst, thereby inhibiting the catalytic cycle. However, the development of specialized, bulky, electron-rich phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos, XPhos) has largely overcome these issues. These ligands facilitate the crucial reductive elimination step and promote high reaction yields. A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide is typically required. acs.org Studies on unprotected 3-halo-2-aminopyridines have shown that these systems are highly effective for coupling with a wide range of amines.

Table 3: Representative Buchwald-Hartwig Amination of a Substituted Halopyridine The data below is from the C,N-cross coupling of 3-bromo-2-aminopyridine, a substrate with similar potential for catalyst inhibition as this compound, demonstrating the effectiveness of modern catalyst systems.

| Entry | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | RuPhos-Precatalyst (4) | LiHMDS | THF | 65 | 16 | 83 |

| 2 | Pyrrolidine | RuPhos-Precatalyst (4) | LiHMDS | THF | 65 | 16 | 85 |

| 3 | Aniline | BrettPhos-Precatalyst (4) | LiHMDS | THF | 65 | 16 | 75 |

| 4 | Benzylamine | BrettPhos-Precatalyst (4) | LiHMDS | THF | 65 | 16 | 81 |

| 5 | N-Methylaniline | RuPhos-Precatalyst (4) | LiHMDS | THF | 65 | 16 | 78 |

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond by reacting a vinyl or aryl halide with a terminal alkyne. acs.org This reaction is typically co-catalyzed by palladium and copper(I) species in the presence of an amine base. researchgate.net For this compound, this reaction provides a direct route to 2-alkynyl-3-methoxy-6-methylpyridines, which are valuable intermediates for synthesizing more complex molecules and materials. acs.org

The reaction proceeds under mild conditions and demonstrates broad functional group tolerance. A typical catalytic system consists of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine or diisopropylamine, which also often serves as the solvent. acs.org Copper-free versions of the Sonogashira reaction have also been developed to avoid issues associated with the copper co-catalyst.

Table 4: Representative Sonogashira Coupling of Aryl Halides with a Terminal Alkyne acs.org This table shows examples of the Sonogashira coupling between various aryl halides and 2-methyl-3-butyn-2-ol, illustrating the general applicability to substrates like this compound.

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd (0.01) | CuI (0.02) | Et₃N | Toluene | 90 | 98 |

| 2 | 1-Iodo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd (0.01) | CuI (0.02) | Et₃N | Toluene | 90 | 95 |

| 3 | 4-Iodoanisole | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd (0.01) | CuI (0.02) | Et₃N | Toluene | 90 | 96 |

| 4 | 4-Bromotoluene | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd (0.01) | CuI (0.02) | Et₃N | Toluene | 90 | 85 |

| 5 | 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 91 |

The Stille reaction is a versatile C-C bond-forming reaction that couples an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture and their tolerance of a vast range of functional groups, which often eliminates the need for protecting groups. This makes it a powerful tool for the synthesis of complex molecules. The primary drawback is the toxicity of the organotin compounds and byproducts.

For this compound, a Stille coupling would provide access to a wide variety of 2-substituted pyridine derivatives (aryl, vinyl, alkynyl, etc.), depending on the organostannane used. The reaction typically involves a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often with the addition of a ligand and sometimes a copper(I) co-catalyst to enhance the reaction rate.

Table 5: Representative Stille Cross-Coupling Reactions of Aryl Halides The following data shows the coupling of various aryl bromides with a secondary alkyl azastannatrane, demonstrating the scope and conditions of the Stille reaction applicable to iodo-aromatic substrates.

| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additives | Solvent | Yield (%) |

| 1 | Bromobenzene | s-Butyl azastannatrane | Pd₂(dba)₃ (2.5) | JackiePhos (6) | CuCl, KF | CH₃CN | 93 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | s-Butyl azastannatrane | Pd₂(dba)₃ (2.5) | JackiePhos (6) | CuCl, KF | CH₃CN | 94 |

| 3 | 1-Bromo-4-methoxybenzene | s-Butyl azastannatrane | Pd₂(dba)₃ (2.5) | JackiePhos (6) | CuCl, KF | CH₃CN | 95 |

| 4 | 1-Bromo-3,5-dimethylbenzene | s-Butyl azastannatrane | Pd₂(dba)₃ (2.5) | JackiePhos (6) | CuCl, KF | CH₃CN | 92 |

| 5 | 2-Bromonaphthalene | s-Butyl azastannatrane | Pd₂(dba)₃ (2.5) | JackiePhos (6) | CuCl, KF | CH₃CN | 89 |

Palladium-Catalyzed Cross-Coupling Modalities

Nucleophilic Substitution Reactions

The electronic properties of the pyridine ring, influenced by the nitrogen atom and substituents, govern the chemo- and regioselectivity of nucleophilic substitution reactions.

In pyridine systems containing multiple halogen atoms, the outcome of a reaction is dictated by chemoselectivity—preferential reaction at one halogen over another. rsc.org Generally, the carbon-iodine bond is weaker and more reactive than carbon-bromine or carbon-chlorine bonds in both metal-catalyzed cross-couplings and some nucleophilic substitutions. rsc.org For example, in studies on 2-bromo-6-chloropyridine (B1266251) C-nucleosides, Pd-catalyzed cross-coupling reactions proceeded chemoselectively, with substitution occurring at the position of the bromine atom. rsc.org However, nucleophilic substitutions on the same substrate were found to be less selective, often yielding mixtures of mono-substituted products. rsc.org The position of substitution is also critical; leaving groups at the 2- or 4-positions of the pyridine ring are generally more susceptible to nucleophilic attack. google.com

This compound is a precursor for introducing oxygen- and nitrogen-based functional groups onto the pyridine scaffold. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, where the iodide is displaced by a nucleophile. However, direct SNAr on simple halopyridines can be challenging and may require harsh conditions or catalysis. rsc.org For instance, attempts to introduce an amino group into 6-bromo-2-chloropyridine C-nucleoside using methanolic ammonia (B1221849) or copper(I)-catalyzed reactions were unsuccessful. rsc.org Similarly, reaction with sodium methoxide (B1231860) at elevated temperatures led to inseparable mixtures. rsc.org More successful strategies often involve metal-catalyzed processes like the Buchwald-Hartwig amination, which allows for the formation of C-N bonds under milder conditions. nih.govdur.ac.uk

Halogen Dance and Rearrangement Reactions

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from its original position to an adjacent, more thermodynamically stable one, typically under the influence of a strong base. researchgate.netamazonaws.com This process proceeds via a deprotonation-rehalogenation sequence involving an intermediate aryne or a metalated species. amazonaws.commdpi.com

While a halogen dance reaction on this compound itself is not explicitly documented in the provided sources, the phenomenon is well-known for other halogenated aromatics and heterocycles. researchgate.netresearchgate.net For example, when 2-iodobenzofuran (B1590796) was treated with lithium 2,2,6,6-tetramethylpiperidide (LTMP), the iodine atom migrated to the 3-position. researchgate.net Similar base-catalyzed isomerizations have been observed for 3-bromopyridines, which can isomerize to 4-bromopyridines via a proposed 3,4-pyridyne intermediate. amazonaws.com This isomerization enables subsequent selective nucleophilic substitution at the 4-position. amazonaws.com The stability of the lithiated intermediate often dictates the direction of the "dance". mdpi.com Given these precedents, it is conceivable that under specific basic conditions, this compound could undergo a halogen dance to yield an isomeric iodopyridine.

Table 4: Examples of Halogen Dance Reactions on Heterocycles This table illustrates the principle of the halogen dance reaction.

| Starting Material | Base / Conditions | Electrophile Trap | Product | Ref |

|---|---|---|---|---|

| 2-Iodobenzofuran | LTMP, THF, -50°C | Aldehyde | 2-Substituted 3-Iodobenzofuran | researchgate.net |

| 3-Bromopyridine | KHMDS / 18-crown-6 | Alcohol (ROH) | 4-Alkoxy-3-bromopyridine (via isomerization & substitution) | amazonaws.com |

Oxidative Transformations and Hypervalent Iodine Chemistry

The field of hypervalent iodine chemistry revolves around organoiodine compounds where the iodine atom formally possesses a higher oxidation state than +1, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes). acs.org These species are highly valued in modern organic synthesis as they are powerful, yet environmentally benign, oxidizing agents and facilitate a wide range of chemical transformations. acs.orgmdpi.com Their reactivity often mirrors that of transition metals, engaging in processes like ligand exchange and reductive elimination, making them excellent reagents for forming new carbon-carbon and carbon-heteroatom bonds under metal-free conditions. acs.orgchimia.ch

Given the presence of the aryl-iodide bond, it is mechanistically plausible that this compound could serve as a precursor to such hypervalent iodine reagents. The electron-donating nature of the methoxy and methyl groups on the pyridine ring would likely influence the stability and reactivity of any resulting hypervalent species.

The conversion of a simple iodoarene to a hypervalent iodine(III) reagent is the foundational step in this area of chemistry. This transformation involves the oxidation of the iodine atom, which can be achieved using a variety of strong oxidizing agents. Common methods reported for other iodoarenes, which could theoretically be applied to this compound, include treatment with peracids, such as meta-chloroperoxybenzoic acid (mCPBA), often in the presence of a carboxylic acid or a sulfonic acid. beilstein-journals.orgorganic-chemistry.org

For instance, the reaction of an iodoarene with mCPBA in acetic acid is a standard procedure for preparing (diacetoxyiodo)arenes (ArI(OAc)₂), a versatile class of λ³-iodanes. acs.org Similarly, using stronger acids like trifluoroacetic acid can yield the more reactive [bis(trifluoroacetoxy)iodo]arenes (ArI(OCOCF₃)₂). acs.org One-pot syntheses have also been developed, allowing for the direct formation of diaryliodonium salts from iodoarenes without isolating the intermediate iodine(III) oxide or acetate. organic-chemistry.orgdiva-portal.org

Table 1: Common Oxidizing Systems for the Synthesis of Hypervalent Iodine(III) Reagents from Iodoarenes

| Oxidizing Agent | Co-reagent/Solvent | Product Type |

| m-CPBA | Acetic Acid | (Diacetoxyiodo)arene |

| m-CPBA | Trifluoroacetic Acid | [Bis(trifluoroacetoxy)iodo]arene |

| Sodium perborate | Acetic Acid | (Diacetoxyiodo)arene |

| Oxone® | Trifluoroacetic Acid | [Bis(trifluoroacetoxy)iodo]arene |

| Sodium periodate | Acetic Acid | Iodylarene (Iodine V) |

This table represents general methods applicable to iodoarenes; specific application to this compound has not been documented in the searched literature.

The successful oxidation of this compound would yield a hypervalent iodine compound, for example, (diacetoxy)(3-methoxy-6-methylpyridin-2-yl)iodine(III). The stability of such a compound would be influenced by the electronic properties of the substituted pyridine ring.

Once formed, hypervalent iodine reagents derived from this compound would be expected to act as powerful electrophiles. A primary application of these reagents is in the transfer of aryl groups to nucleophiles, a key process in the construction of complex molecules. acs.org Diaryliodonium salts, a prominent class of λ³-iodanes, are particularly effective for this purpose. beilstein-journals.orgnih.govdiva-portal.org

In a typical reaction, a diaryliodonium salt, which could hypothetically be a (3-methoxy-6-methylpyridin-2-yl)(aryl)iodonium salt, reacts with a nucleophile (e.g., an amine, alcohol, or carbanion). One of the aryl groups from the iodonium (B1229267) salt is transferred to the nucleophile, with the concomitant reduction of iodine(III) to iodine(I) (an iodoarene). diva-portal.org This process is highly valuable as it often proceeds under mild, transition-metal-free conditions. cas.cn

The selectivity of which aryl group is transferred from an unsymmetrical diaryliodonium salt is a well-studied phenomenon, generally governed by steric and electronic factors. Typically, the less sterically hindered or more electron-poor aryl group is preferentially transferred. In the case of a hypothetical (3-methoxy-6-methylpyridin-2-yl)(phenyl)iodonium salt, the electronic and steric profile of the pyridyl group would dictate its efficiency as a transferable group versus a leaving group.

Beyond arylation, hypervalent iodine reagents are used to transfer other electrophilic groups. For example, they are instrumental in mediating halocyclization reactions, where an alkene within a molecule is attacked by an internal nucleophile, triggered by the activation of the double bond by the electrophilic iodine(III) center. beilstein-journals.org

Applications in Complex Organic Synthesis and Material Precursors

Role as a Versatile Building Block

2-Iodo-3-methoxy-6-methylpyridine is recognized as a versatile building block in organic synthesis. evitachem.com Halogenated pyridines, especially iodo-pyridines, are valuable substrates in numerous carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Ullmann couplings. nih.govvulcanchem.com These reactions are foundational for constructing more elaborate molecular frameworks from simpler precursors. The reactivity of the carbon-iodine bond allows for the strategic introduction of various substituents onto the pyridine (B92270) core, making compounds like this compound key intermediates in divergent synthetic pathways. evitachem.comsmolecule.com

The synthesis of complex heterocyclic systems is a cornerstone of modern medicinal and materials chemistry, and this compound is a valuable precursor in this field. Its primary utility lies in its application in palladium-catalyzed cross-coupling reactions. smolecule.comresearchgate.net For instance, in Suzuki-Miyaura coupling reactions, the iodine atom acts as a leaving group, enabling the coupling of the pyridine ring with a wide array of aryl or heteroaryl boronic acids. researchgate.net

This methodology has been demonstrated with structurally similar compounds. Research on 2-bromo-6-iodo-3-methoxypyridine (B1278952) shows that the carbon-iodine bond is selectively targeted in Suzuki reactions to produce mono-arylated and teraryl derivatives, highlighting the utility of the iodo-substituent in building complex aromatic systems. researchgate.net This reactivity allows for the synthesis of biheteroaryl and polyheteroaryl structures, which are prevalent motifs in many functional molecules. researchgate.net The ability to form such linkages makes this compound an important tool for chemists to construct diverse and complex heterocyclic libraries.

Table 1: Cross-Coupling Reactions for Heterocycle Synthesis This table is interactive. You can sort and filter the data.

| Reaction Name | Catalyst | Coupling Partner | Bond Formed | Relevance to this compound |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄) | Aryl/Heteroaryl Boronic Acid | C-C | Enables arylation at the 2-position for building complex aromatic systems. smolecule.comresearchgate.net |

| Ullmann Coupling | Copper | Aromatic Halides | C-C | A classic method for C-C bond formation where iodo-aromatics are used as substrates. nih.gov |

| Heck Coupling | Palladium | Alkenes | C-C | A potential reaction for introducing vinyl groups, further functionalizing the pyridine ring. evitachem.com |

The structural framework of this compound serves as a scaffold for the synthesis of advanced organic molecules with significant biological activity. smolecule.com Its derivatives are explored in medicinal chemistry for developing new therapeutic agents. ontosight.ai For example, substituted pyridines are integral components of numerous pharmaceuticals, and the ability to functionalize the pyridine ring via its iodo-substituent is a key step in the synthesis of active pharmaceutical ingredients (APIs). smolecule.com

Research into related halogenated pyridines has shown their potential as intermediates for anti-cancer and anti-inflammatory drugs. Compounds synthesized from precursors like 2-iodo-3-methylpyridine (B1296433) have demonstrated efficacy in targeting cancer pathways. Furthermore, patent literature reveals that complex substituted pyridine and quinoline (B57606) structures are developed as inhibitors of enzymes like PDE4 and for treating proliferative diseases, underscoring the importance of such building blocks in drug discovery. google.comgoogle.com The synthesis of these advanced molecules often relies on the strategic coupling reactions for which this compound is an ideal substrate.

Synthesis of Functional Materials

Beyond discrete molecules, this compound is a precursor for creating functional materials with tailored properties. The pyridine moiety itself, along with the substituents that can be introduced via the iodo-group, can impart specific electronic, thermal, or optical characteristics to a larger material assembly.

While direct studies on the incorporation of this compound into polymers are not extensively documented, research on analogous compounds provides strong evidence for its potential in this area. For instance, the incorporation of the related 2-iodo-3-methylpyridine into polymer matrices has been shown to enhance mechanical strength and thermal stability. Similarly, 2-chloro-4-iodo-6-methylpyridine (B3031006) is utilized in the production of specialty polymers. The incorporation of such halogenated pyridine units can modify the properties of the resulting polymer, leading to more robust materials for industrial applications. The synthetic versatility of the iodo-substituent would allow for the creation of pyridine-containing monomers that can be polymerized to form materials with enhanced chemical resistance and thermal properties.

The development of advanced coatings often requires organic molecules that can either be integrated into a polymer matrix or used to form protective or functional layers. Materials derived from halogenated pyridines are noted for their use in electronics and coatings applications. The properties imparted by the pyridine ring and its substituents can be leveraged to create coatings with specific functionalities. The use of 2-chloro-4-iodo-6-methylpyridine in the production of coatings highlights the role of such precursors in material science. The robust nature of the pyridine ring and the potential for creating highly arylated structures through its iodo-group suggest that this compound could serve as a valuable precursor for high-performance coatings.

There is significant interest in using highly conjugated organic molecules for applications in molecular electronics. Heteroaryl-substituted pyridines, which can be synthesized from iodo-pyridine precursors, are an important class of compounds for such applications. researchgate.net These molecules are investigated for use in molecular electronic devices. researchgate.net The synthesis of these materials often involves Suzuki reactions to build up the necessary conjugated systems, a process for which this compound is well-suited. researchgate.net Additionally, related iodinated pyridine derivatives, such as 2-iodo-3-hydroxypyridine, have been investigated for their nonlinear optical (NLO) properties, which are critical for applications like second harmonic generation. acs.org This indicates that the broader class of iodinated pyridines are promising candidates for the development of new materials for optical and electronic technologies.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-6-iodo-3-methoxypyridine |

| 2-iodo-3-methylpyridine |

| 2-chloro-4-iodo-6-methylpyridine |

| 2-iodo-3-hydroxypyridine |

| Aryl Boronic Acid |

| Palladium tetrakis(triphenylphosphine) |

| Quinoline |

Intermediate in Agrochemical Development

Detailed searches for the role of this compound as an intermediate specifically in the development and synthesis of agrochemicals did not yield direct evidence or published research linking it to the production of named pesticides or herbicides. While pyridine derivatives are widely recognized as crucial building blocks in the agrochemical industry for creating products with high efficacy and low toxicity, the specific application of this compound in this sector is not documented in the available literature. leyan.com

The synthesis of this compound, however, is well-described. It can be prepared from 3-methoxy-6-methylpyridine through a reaction with potassium iodide (KI) and iodine (I₂) in the presence of sodium bicarbonate (NaHCO₃). This process results in the iodo-substitution at the 2-position of the pyridine ring, yielding this compound.

While its role in agrochemical synthesis is not specified, its documented application lies in the pharmaceutical field. It has been cited as an intermediate in the synthesis of novel pyridine derivatives that act as leukotriene-B4 antagonists, which are developed as potential pharmaceutical agents.

Given the absence of specific data on its use in agrochemical development, a data table on this particular application cannot be generated.

Derivatives and Analogues of 2 Iodo 3 Methoxy 6 Methylpyridine in Research

Structural Modifications of the Pyridine (B92270) Core

Modifications to the fundamental pyridine ring of 2-Iodo-3-methoxy-6-methylpyridine are a central theme in synthetic chemistry, leading to the creation of novel heterocyclic systems with potential applications in medicinal chemistry and materials science.

Halogenated Pyridine Derivatives

This compound is itself a halogenated pyridine derivative. Its synthesis is achieved through the direct iodination of 3-methoxy-6-methylpyridine using potassium iodide (KI) and iodine (I2) nih.govnih.gov. The presence of the iodine atom at the 2-position of the pyridine ring is significant, as halogenated aromatic compounds are important substrates for carbon-carbon bond-forming reactions nih.gov. The reactivity of the C-I bond makes this compound a versatile precursor for introducing other functional groups, thereby enabling the synthesis of a wide array of substituted pyridine derivatives. The Ullmann coupling reaction is a notable example where such halogen derivatives are utilized to form new C-C bonds nih.gov.

Pyridine C-Nucleoside Analogues

In the field of medicinal chemistry, there is considerable interest in synthesizing nucleoside analogues for therapeutic purposes. Pyridine C-nucleosides, where a pyridine ring acts as the nucleobase, are a class of such analogues. A key feature of C-nucleosides is the carbon-carbon bond connecting the base to the ribose sugar moiety, which provides enhanced stability against degradation compared to the natural N-glycosidic bond researchgate.net.

Research has focused on designing and preparing pyridine C-nucleoside analogues of antiviral agents like Favipiravir (T-705) researchgate.net. These analogues are investigated for their potential to inhibit viral replication, with some compounds showing potent activity against influenza viruses researchgate.net. Synthetic strategies for creating these molecules often involve palladium-catalyzed Heck-type reactions to form the crucial C-C bond between a substituted pyridine and a glycal (a cyclic enol ether derived from a sugar) researchgate.net.

Substituted Pyrrolo[3,4-b]pyridin-7-ones

A significant structural modification of the pyridine core involves the annulation (fusion) of a second ring to create a bicyclic heteroaromatic system. The pyrrolo[3,4-b]pyridin-5-one scaffold is one such system that has garnered research interest beilstein-journals.org. This structure is considered a privileged aza-analogue of isoindolin-1-one, a core component of various anticancer agents nih.gov.

Convenient and efficient synthetic methods, including one-pot multicomponent reactions, have been developed to prepare a variety of substituted pyrrolo[3,4-b]pyridin-5-ones beilstein-journals.orgnih.gov. These synthetic routes allow for the introduction of diverse substituents onto the core structure beilstein-journals.org. Derivatives of this heterocyclic system have been evaluated in vitro for their potential as inhibitors of enzymes like dipeptidyldipeptidase-4 (DPP-4) nih.gov.

Variations in Substituent Groups

Altering the alkoxy, alkyl, and halogen substituents on the this compound ring is a primary strategy for fine-tuning the molecule's chemical and physical properties.

Alkoxy and Alkyl Substituents

The methoxy (B1213986) (alkoxy) and methyl (alkyl) groups on this compound are fundamental to its molecular structure and solid-state packing. X-ray crystallography studies have revealed that the compound crystallizes with three independent molecules in the asymmetric unit nih.govnih.gov. In the crystal structure, these molecules arrange themselves in a similar orientation, with the polar methoxy groups aligned on one side and the non-polar methyl groups on the other nih.govnih.gov. This specific arrangement influences the intermolecular interactions within the crystal lattice. The molecules are linked into dimers by weak intermolecular C—H⋯O hydrogen bonds nih.govnih.gov.

| Parameter | Value |

|---|---|

| Chemical Formula | C7H8INO |

| Molecular Weight | 249.04 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.7974 (9) |

| b (Å) | 10.8302 (12) |

| c (Å) | 16.2898 (18) |

| α (°) | 106.093 (1) |

| β (°) | 90.633 (1) |

| γ (°) | 103.636 (1) |

| Volume (ų) | 1280.2 (2) |

Data sourced from crystallographic studies. nih.gov

Introduction of Aryl and Heteroaryl Moieties

The iodo-substituent at the 2-position is the most reactive site on the this compound ring, making it an ideal handle for introducing more complex functionalities. As a halogenated aromatic compound, it serves as a substrate for cross-coupling reactions that form new carbon-carbon bonds nih.gov. The Ullmann coupling reaction, for instance, is a well-established method for synthesizing biaryl compounds by coupling two aryl halides nih.gov. This reactivity allows for the strategic replacement of the iodine atom with various aryl and heteroaryl moieties, a common approach in medicinal chemistry to explore structure-activity relationships and develop new drug candidates.

Cyclometallated Compounds and Metal Complexes

Information on the formation of cyclometalated compounds or metal complexes using this compound as a direct ligand or precursor is not available in the searched scientific literature. Consequently, no data on their synthesis, characterization, or research applications could be retrieved.

Theoretical and Computational Investigations of 2 Iodo 3 Methoxy 6 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of pyridine (B92270) derivatives. These computational approaches allow for the detailed analysis of molecular structure, electron distribution, and reactivity from first principles.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules in computational chemistry. oatext.com It offers a favorable balance between computational cost and accuracy, making it suitable for analyzing medium-sized organic molecules like 2-Iodo-3-methoxy-6-methylpyridine. Methods such as B3LYP are commonly employed to predict a wide range of molecular properties. oatext.comcore.ac.uk

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, theoretical calculations aim to predict bond lengths, bond angles, and dihedral angles. These calculated parameters are then compared with experimental data, often obtained from X-ray crystallography, to validate the chosen theoretical method.

An experimental X-ray diffraction study of this compound revealed that the compound crystallizes with three independent molecules in the asymmetric unit. nih.govnih.gov The molecules are reported to be essentially planar, excluding the hydrogen atoms of the methyl group. nih.govnih.gov A successful DFT optimization, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be expected to reproduce these experimental values with high accuracy. researchgate.net

The table below presents selected experimental bond lengths and angles for one of the independent molecules in the crystal structure, which serve as a benchmark for theoretical predictions.

| Selected Experimental Bond Lengths (Å) | Selected Experimental Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Value |

| I-C2 | 2.095 (approx.) | N1-C2-C3 | 120.5 (approx.) |

| C2-N1 | 1.345 (approx.) | C2-C3-C4 | 121.3 (approx.) |

| C3-O1 | 1.358 (approx.) | O1-C3-C2 | 119.8 (approx.) |

| C6-C1 | 1.495 (approx.) | N1-C6-C5 | 117.2 (approx.) |

| N1-C6 | 1.339 (approx.) | C4-C5-C6 | 119.1 (approx.) |

Note: The values are approximate, based on typical bond lengths and angles from crystallographic data for this compound. Exact values can be found in the cited literature. nih.govnih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. core.ac.uk A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. core.ac.uk For substituted pyridines, these values typically fall in the range of 4 to 5 eV. core.ac.uk In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the methoxy (B1213986) group, while the LUMO is likely distributed over the pyridine ring and the electron-withdrawing iodine atom.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| EHOMO | -6.10 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.60 |

Note: These are representative values based on calculations for similar pyridine derivatives and serve to illustrate expected findings. core.ac.uk

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically red and yellow) are rich in electrons and are favorable sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the most negative potential is expected around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group due to their high electronegativity and lone pairs of electrons. mdpi.com Positive potential would be concentrated around the hydrogen atoms.

Fukui functions are used within DFT to identify the reactivity of specific atomic sites within a molecule. researchgate.netmdpi.com This analysis helps to predict which atoms are most likely to undergo nucleophilic, electrophilic, or radical attack by calculating the change in electron density at a given site upon the addition or removal of an electron. For this compound, Fukui function analysis would pinpoint the specific atoms most susceptible to reaction, offering a more detailed picture of chemical reactivity than the MEP map alone. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic excited states of molecules. researchgate.netmdpi.com It is used to calculate the energies of electronic transitions, which can then be correlated with experimental UV-visible absorption spectra. mdpi.com A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths for the lowest energy electronic transitions, such as the promotion of an electron from the HOMO to the LUMO. This provides a theoretical basis for understanding the molecule's response to ultraviolet and visible light.

Density Functional Theory (DFT) Studies

Molecular Modeling and Simulation

Molecular modeling and simulation serve as powerful tools to investigate the structural properties and energetic landscape of this compound at an atomic level. These computational techniques provide insights that complement experimental findings, aiding in the interpretation of the molecule's behavior and characteristics.

Conformational analysis through computational methods explores the potential shapes a molecule can adopt by rotation around its single bonds and the relative energies of these conformations. For this compound, such studies are informed by experimental data from X-ray crystallography, which reveals the molecule's structure in the solid state.

Crystallographic studies show that this compound crystallizes with three independent molecules in the asymmetric unit. nih.govnih.gov These molecules are reported to be essentially planar, excluding the hydrogen atoms of the methyl group, with root-mean-square (r.m.s.) deviations from planarity of 0.0141 Å, 0.0081 Å, and 0.0066 Å. nih.govnih.govresearchgate.net The planarity suggests a significant degree of delocalization within the pyridine ring system.

The three independent molecules in the crystal lattice are not perfectly aligned; the pyridine rings form significant dihedral angles with one another. The angles between the planes of the rings are 58.09°, 66.64°, and 71.5°. nih.govnih.gov Computational modeling, often using quantum chemical methods like AM1 or more robust Density Functional Theory (DFT), can be employed to calculate the potential energy surface of the molecule. acs.org These calculations help identify low-energy stable conformers and understand how bulky substituents, such as the iodine atom at the 2-position, influence the molecule's geometry. acs.org The experimentally observed planar conformation in the crystal is expected to correspond to a low-energy minimum on the computed potential energy surface.

The way molecules of this compound pack together in the solid state is dictated by a network of intermolecular interactions. Computational models can quantify the strength and nature of these forces, which are crucial for understanding the compound's crystal engineering and physical properties.

In the crystal structure of this compound, the primary intermolecular forces identified are weak C–H⋯O hydrogen bonds and iodine-nitrogen contacts. nih.govnih.gov The C–H⋯O interactions link pairs of molecules into dimeric structures. nih.goviucr.org These weak hydrogen bonds, while not as strong as conventional O-H⋯O or N-H⋯O bonds, play a significant role in stabilizing the crystal structure. nih.gov

Another key interaction observed is a short contact between the iodine atom of one molecule and the nitrogen atom of a neighboring pyridine ring, measured at a distance of 4.046 Å. nih.govnih.goviucr.org This distance is less than the sum of the van der Waals radii of iodine and nitrogen, suggesting a stabilizing, albeit weak, halogen bond. Halogen bonding is a directional, non-covalent interaction where an electrophilic region on the halogen atom is attracted to a nucleophilic site, such as the lone pair of electrons on the pyridine nitrogen. The crystal structure does not feature strong halogen-halogen interactions, with the shortest intermolecular I-I distance being 4.266 Å. nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| C14—H14B···O2 | 0.96 | 2.56 | 3.429 | 151 |

Data sourced from crystallographic information. nih.gov

Spectroscopic Data Interpretation through Computational Methods

Computational chemistry provides a framework for the detailed interpretation of experimental spectra. By simulating spectra from first principles, researchers can assign specific spectral features to molecular motions or electronic transitions, leading to a more profound understanding of the molecule's structure and electronic properties.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. Computational simulation of these spectra is a standard method for assigning the observed vibrational bands. The process typically involves calculating the harmonic vibrational frequencies using DFT methods, such as the B3LYP functional, paired with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net

The calculated frequencies from these quantum chemical models correspond to specific normal modes of vibration, such as C-H stretching, C=C ring stretching, or C-I stretching. Because the theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the computed wavenumbers are typically scaled by an empirical factor to improve agreement with experimental FT-IR and FT-Raman data. acs.org This correlation between theoretical and experimental spectra allows for a confident assignment of each peak in the experimental spectrum to a specific molecular motion, confirming the compound's structural features. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation in solution. Predicting NMR chemical shifts computationally has become a vital part of analyzing complex spectra. The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. researchgate.netresearchgate.net

The GIAO-DFT method calculates the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecule. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), using the same level of theory. researchgate.net The predicted chemical shifts help in the unambiguous assignment of signals in experimental ¹H and ¹³C NMR spectra, which can be particularly useful for substituted pyridines where signals may be closely spaced. rsc.org Furthermore, these calculations provide insight into how the electronic environment of each nucleus is affected by the substituents (iodo, methoxy, and methyl groups), linking the observed chemical shifts to the underlying electronic structure. researchgate.net

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. Time-Dependent Density Functional Theory (TD-DFT) is the premier computational tool for simulating UV-Vis spectra and understanding the nature of these electronic transitions. researchgate.netmdpi.com

TD-DFT calculations, performed on the optimized ground-state geometry of this compound, can predict the vertical excitation energies (corresponding to absorption wavelengths, λmax) and the oscillator strengths (corresponding to absorption intensities). mdpi.com Analysis of the molecular orbitals involved in the primary transitions, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), allows for their characterization as π→π* or n→π* transitions. mdpi.com

For this compound, a particularly interesting feature to analyze is the potential for a charge-transfer (CT) band. The molecule contains a pyridine nitrogen atom, which has a lone pair of electrons (an n-type orbital), and an iodine atom, which possesses a low-lying anti-bonding orbital (σ). This combination can give rise to an n/σ charge-transfer complex, where electronic excitation involves the transfer of electron density from the nitrogen to the iodine. researchgate.net Studies on similar pyridine-iodine complexes have shown that this interaction leads to a characteristic CT absorption band that is sensitive to the polarity of the solvent. researchgate.net TD-DFT calculations can confirm the existence and nature of such charge-transfer bands, providing a deeper understanding of the molecule's electronic properties.

Structural Characterization and Crystallography

X-ray Diffraction Studies

X-ray diffraction analysis is a cornerstone technique for determining the atomic and molecular structure of a crystal. For 2-Iodo-3-methoxy-6-methylpyridine, these studies offer a definitive look into its crystalline form, molecular geometry, and the interactions governing its crystal packing.

The crystal structure of this compound was determined at a temperature of 296 K using a Bruker APEXII CCD diffractometer with Mo Kα radiation. nih.goviucr.org The compound crystallizes in the triclinic space group P-1. iucr.org A multi-scan absorption correction was applied to the collected data. nih.goviucr.org The structure was refined on F², and all non-hydrogen atoms were refined anisotropically. nih.gov Key crystallographic data and parameters from the structure determination are summarized in the table below. nih.goviucr.org

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₈INO |

| Formula Weight (Mᵣ) | 249.04 |

| Temperature (K) | 296 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.7974 (9) |

| b (Å) | 10.8302 (12) |

| c (Å) | 16.2898 (18) |

| α (°) | 106.093 (1) |

| β (°) | 90.633 (1) |

| γ (°) | 103.636 (1) |

| Volume (ų) | 1280.2 (2) |

| Z | 6 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Absorption coefficient (μ) (mm⁻¹) | 3.69 |

| Reflections collected | 9886 |

| Independent reflections | 4737 |

| R_int | 0.026 |

The crystallographic asymmetric unit of this compound is notable as it contains three independent molecules of the compound, C₇H₈INO. nih.govnih.gov Within the crystal structure, these three distinct molecules adopt a similar orientation. nih.goviucr.orgnih.gov This arrangement results in the alignment of the polar methoxy (B1213986) groups on one side of the molecular assembly and the non-polar methyl groups on the opposing side. nih.govnih.gov The bond lengths and angles within the molecules are within normal, expected ranges. iucr.org

The three independent molecules within the asymmetric unit are essentially planar, excluding the hydrogen atoms of the methyl groups. nih.govnih.gov The root-mean-square (r.m.s.) deviations from planarity for the non-hydrogen atoms of the three molecules are 0.0141 (1) Å, 0.0081 (1) Å, and 0.0066 (2) Å, respectively. nih.goviucr.orgnih.gov

The pyridine (B92270) rings of the three independent molecules are not coplanar with each other. nih.goviucr.orgnih.gov The dihedral angles between the planes of the pyridine rings are detailed in the table below. nih.gov

| Ring Pair | Dihedral Angle (°) |

|---|---|

| Ring 1 and Ring 2 | 58.09 (3) |

| Ring 1 and Ring 3 | 66.64 (4) |

| Ring 2 and Ring 3 | 71.5 (3) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Iodo-3-methoxy-6-methylpyridine, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis of halogenated pyridines often involves direct iodination or substitution reactions. For example, halogen-directed lithiation or Ullmann-type coupling can introduce iodine at specific positions. Regioselectivity is influenced by steric and electronic factors: the methoxy group at position 3 acts as an electron-donating substituent, directing electrophilic substitution to the ortho/para positions. Protecting group strategies (e.g., methoxymethoxy groups in similar compounds ) or temperature control during iodination can enhance regiochemical precision. Characterize intermediates via -NMR to confirm substitution patterns before proceeding to final steps.

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is commonly employed for halogenated pyridines. For polar byproducts, consider reverse-phase HPLC if solubility permits. Recrystallization from ethanol or dichloromethane/hexane mixtures may improve purity, as seen in structurally related iodopyridines . Monitor purity via TLC and confirm with high-resolution mass spectrometry (HRMS) or -NMR to detect residual solvents or halogenated impurities.

Q. How can NMR and mass spectrometry be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- -NMR : The methyl group at position 6 appears as a singlet (~δ 2.5 ppm), while the methoxy protons resonate as a singlet (~δ 3.8–4.0 ppm). Aromatic protons in the pyridine ring show distinct splitting patterns due to iodine’s deshielding effects.

- HRMS : Confirm the molecular ion peak ([M+H]) with an exact mass matching .

- Elemental Analysis : Validate iodine content via combustion analysis.

Cross-reference with spectral data from analogous compounds, such as 6-Chloro-3-iodo-2-methylpyridine , to identify characteristic peaks.

Advanced Research Questions

Q. How does the steric and electronic environment of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom at position 2 is highly reactive in Suzuki-Miyaura or Stille couplings due to its position adjacent to the electron-withdrawing pyridine nitrogen. However, steric hindrance from the methyl group at position 6 may slow transmetallation. Optimize reaction conditions by using bulky ligands (e.g., SPhos) to reduce steric clashes, as demonstrated in similar methoxy-substituted pyridines . Monitor reaction progress via GC-MS or in situ -NMR (if using fluorinated coupling partners).

Q. What strategies mitigate iodine loss or degradation during storage or reaction conditions for this compound?

- Methodological Answer : Iodoarenes are prone to light-induced degradation. Store the compound in amber vials under inert atmosphere (argon or nitrogen) at –20°C. During reactions, avoid prolonged exposure to strong bases or elevated temperatures. Stabilize iodine via coordination with copper(I) iodide in coupling reactions . For long-term stability studies, use accelerated aging tests (40°C/75% RH) and track decomposition products via LC-MS.

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure, including charge distribution at the iodine site and frontier molecular orbitals (HOMO/LUMO). Compare with experimental data (e.g., Hammett substituent constants for methoxy groups) to predict reaction pathways. For example, calculate activation energies for iodine displacement in cross-coupling reactions, referencing similar pyridine derivatives . Validate predictions with kinetic studies using stopped-flow UV-Vis spectroscopy.

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.